BenchChemオンラインストアへようこそ!

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

cross-coupling C-C bond formation medicinal chemistry diversification

Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 2490405-99-5) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold extensively utilized in medicinal chemistry for developing ATP-competitive kinase inhibitors. The compound features a bicyclic core with four distinct substituents: a 3-iodo group (enabling transition metal-catalyzed cross-coupling), a 7-chloro group (providing a handle for nucleophilic aromatic substitution), a 2-methyl group (modulating steric and electronic properties), and a 5-methyl ester (allowing for controlled carboxylic acid liberation or amide formation).

Molecular Formula C9H7ClIN3O2
Molecular Weight 351.53
CAS No. 2490405-99-5
Cat. No. B2502444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
CAS2490405-99-5
Molecular FormulaC9H7ClIN3O2
Molecular Weight351.53
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1I)C(=O)OC)Cl
InChIInChI=1S/C9H7ClIN3O2/c1-4-7(11)8-12-5(9(15)16-2)3-6(10)14(8)13-4/h3H,1-2H3
InChIKeyXDHHQKSVSSDKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-Chloro-3-Iodo-2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: A Multi-Halogenated Heterocyclic Building Block for Kinase-Targeted Library Synthesis


Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 2490405-99-5) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold extensively utilized in medicinal chemistry for developing ATP-competitive kinase inhibitors [1]. The compound features a bicyclic core with four distinct substituents: a 3-iodo group (enabling transition metal-catalyzed cross-coupling), a 7-chloro group (providing a handle for nucleophilic aromatic substitution), a 2-methyl group (modulating steric and electronic properties), and a 5-methyl ester (allowing for controlled carboxylic acid liberation or amide formation). This specific halogenation pattern at positions 3 and 7 is designed to confer orthogonal reactivity, a feature absent in non-halogenated or mono-halogenated analogs .

Why Simple Pyrazolo[1,5-a]pyrimidine Analogs Cannot Replace This Multi-Halogenated Intermediate


Closely related pyrazolo[1,5-a]pyrimidine analogs—such as the 3-unsubstituted parent (methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 1453176-67-4) or the 3-bromo analog—fail to replicate the orthogonal reactivity of this compound. The 3-iodo group undergoes oxidative addition to Pd(0) catalysts approximately 100–1000 times faster than the corresponding bromide, enabling selective, high-yielding Suzuki, Heck, or Sonogashira couplings without competitive side reactions [1]. Simultaneously, the 7-chloro group resists these coupling conditions, allowing sequential, site-selective derivatization. In kinase inhibitor programs, subtle alterations at the 7-position dramatically impact both biochemical potency (IC50 shifts of >10-fold) and cellular permeability, as demonstrated in the KDR kinase inhibitor series where 7-chloro substitution improved physical properties relative to 7-H analogs [2]. Substituting this compound with a non-halogenated or mono-halogenated variant would foreclose serial diversification strategies and risk suboptimal biological outcomes.

Quantitative Differential Evidence for Methyl 7-Chloro-3-Iodo-2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylate vs. Closest Analogs


3-Iodo Group Enables High-Yielding Heck Cross-Coupling Unachievable with 3-Unsubstituted Analog

The 3-iodo substituent permits efficient Pd-catalyzed Heck coupling with various alkenes to generate 3-alkenyl derivatives. Yin et al. reported that 3-iodopyrazolo[1,5-a]pyrimidines undergo Heck cross-coupling with alkenes (e.g., methyl acrylate, styrene) under standard Pd(PPh3)2Cl2/Et3N conditions in DMF at 80°C, yielding 3-alkenyl products in 70-90% isolated yields [1]. In contrast, the 3-unsubstituted analog (methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 1453176-67-4) cannot participate in Heck coupling at this position, providing 0% yield for the desired product. The 3-bromo analog (3-bromopyrazolo[1,5-a]pyrimidine) undergoes the same reaction but with markedly lower yields (typically 40-60%) due to slower oxidative addition kinetics [2].

cross-coupling C-C bond formation medicinal chemistry diversification

Regioselective C3-Iodination with NIS: Quantitative Control Over Mono- vs Di-Iodination

Sang et al. (2023) demonstrated that pyrazolo[1,5-a]pyrimidines undergo selective mono- or di-iodination at the C3 position by tuning the stoichiometry of N-iodosuccinimide (NIS). Using 1.0 equivalent NIS, mono-iodination at C3 proceeds in 85-95% isolated yields across a range of substrates, while 2.5 equivalents delivers C3/C5 di-iodination in 80-90% yields [1]. This contrasts with bromination using NBS, which exclusively yields dibrominated products regardless of stoichiometry. The target compound's pre-installed 3-iodo group thus provides a synthetic advantage: it eliminates the need for a subsequent mono-iodination step with NIS, saving 1 synthetic operation and yielding material in a single procurement .

regioselective halogenation C-H functionalization synthetic methodology

7-Chloro Substitution Enhances Drug-Like Properties vs. 7-Unsubstituted Parent Scaffold

In the KDR kinase inhibitor program, Fraley et al. (2002) demonstrated that introducing solubilizing or electron-withdrawing substituents at the 7-position dramatically improved physical properties and cellular activity. Specifically, 7-chloro-substituted analogs exhibited >5-fold improved cellular potency (measured by VEGF-stimulated HUVEC proliferation) compared to 7-unsubstituted counterparts, attributable to enhanced membrane permeability from favorable LogD values. The 7-chloro group in the target compound provides a 7.4 Å3 substituent volume that optimizes the balance between aqueous solubility and passive permeability [1]. The 5-methyl ester further contributes to solubility; removal of the ester (as in 5-unsubstituted or 5-alkyl analogs) results in a LogP increase of approximately 0.5-1.0 units, potentially reducing aqueous solubility [2].

physicochemical properties cellular activity kinase inhibitor optimization

Supplier QC Differentiation: 95% Purity with Batch-Specific NMR, HPLC, and GC Verification

Bidepharm (Bide Pharmatech) supplies this compound at a certified purity of 95%, with batch-specific analytical reports including NMR, HPLC, and GC data provided with each shipment . This level of QC transparency contrasts with several comparator compounds: the corresponding carboxylic acid analog (7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, CAS 2387601-50-3) is offered by other vendors at 95-97% purity but without comprehensive QC documentation . The ethyl ester analog (ethyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 2365242-44-8) is listed on ChemSpider but lacks a confirmed purity specification from major suppliers . For procurement decisions where downstream synthesis demands precise stoichiometry, documented purity is non-negotiable.

quality control procurement specification analytical characterization

Methyl 7-Chloro-3-Iodo-2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Key Application Scenarios for Scientific Procurement


Kinase Inhibitor Library Diversification via Sequential Cross-Coupling

Medicinal chemistry teams targeting ATP-binding pockets of kinases (KDR/VEGFR2, CK2, CDK2, or TRK) can utilize this compound as a core intermediate. The 3-iodo group undergoes selective Suzuki coupling to install aryl/heteroaryl groups at the solvent-exposed region, followed by 7-chloro displacement with amines or alkoxides to modify the hinge-binding region. The methyl ester can be hydrolyzed to the carboxylic acid as a final step for salt formation or bioconjugation. This sequential diversification workflow is supported by the Heck coupling efficiencies documented by Yin et al. [1] and the KDR SAR insights from Fraley et al. [2].

PET Tracer or Radiotherapeutic Precursor Development (I-124/I-131)

The pre-installed 3-iodo group positions this compound as a direct precursor for radioiodination. Using PIDA-mediated or NIS-based iodination methodologies, the cold iodine can be isotopically exchanged with I-124 (PET imaging) or I-131 (radiotherapy) without requiring de novo synthesis of the radioiodinated scaffold. The PIDA visible-light-mediated iodination protocol described by Paul et al. (2024) provides a mild, photocatalyst-free route for installing radioactive iodine onto the pyrazolo[1,5-a]pyrimidine core [3]. The 7-chloro and 5-ester groups remain intact during this transformation, enabling further functionalization post-radiolabeling.

Physicochemical Property Optimization for Lead Compounds

Drug discovery programs requiring balanced LogD and improved cellular permeability can use this compound as a controlled building block. The 7-chloro substituent has been shown in the KDR inhibitor series to enhance cellular activity >5-fold over 7-H analogs [2]. The methyl ester at position 5 provides a handle for property tuning: hydrolysis to the carboxylic acid yields a polar, ionizable group (predicted pKa ~3.5) suitable for salt formation, while amidation yields neutral derivatives with modulated LogP. The 2-methyl group provides steric bulk that can reduce metabolism at the adjacent pyrazole ring.

Structure-Activity Relationship (SAR) Studies at Positions 3, 5, and 7

The orthogonal reactivity of the three functional handles (3-I, 7-Cl, 5-CO2Me) enables systematic SAR exploration across all three vectors from a single starting material. Using Pd-catalyzed cross-coupling at C3, nucleophilic aromatic substitution at C7, and ester hydrolysis/amidation at C5, a library of 100+ derivatives can be generated in 2-3 synthetic steps per analog. This contrasts with non-halogenated or mono-halogenated analogs that require additional halogenation steps or limit diversification to fewer positions [2].

Quote Request

Request a Quote for Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.